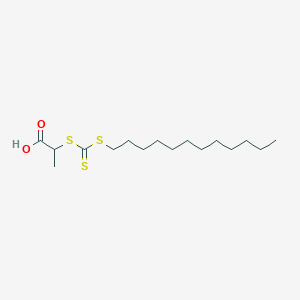

2-(Dodecylthiocarbonothioylthio)propanoic acid

Overview

Description

2-(Dodecylthiocarbonothioylthio)propionic acid, also known as DoPAT, is a trithiocarbonate reversible addition–fragmentation chain transfer (RAFT) agent . It is especially suited for the controlled radical polymerization of styrene, acrylate, and acrylamide monomers .

Molecular Structure Analysis

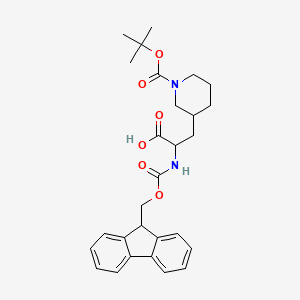

The empirical formula of 2-(Dodecylthiocarbonothioylthio)propanoic acid is C16H30O2S3 . The molecular weight is 350.60 .Chemical Reactions Analysis

2-(Dodecylthiocarbonothioylthio)propanoic acid is an active compound that can react with other substances . It is a weak acid that can participate in esterification and acylation reactions . It is relatively stable in air but can undergo oxidation reactions under light conditions .Physical And Chemical Properties Analysis

2-(Dodecylthiocarbonothioylthio)propanoic acid is a powder or crystal with a melting point of 78-82 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications

Photocatalysis and Surge Protection

DoPAT: has been explored as a promising material for photocatalysis and surge protection. Here’s why:

Photocatalysis: Doped titanium dioxide (TiO2) materials, including DoPAT , exhibit enhanced optical and electronic properties. When incorporated into TiO2, DoPAT introduces defect sites and alters the grain boundaries, leading to improved photocatalytic activity. These doped TiO2 materials can efficiently degrade organic pollutants and harness solar energy for various applications .

Surge Protection: The ability of DoPAT -doped TiO2 to absorb and dissipate energy makes it suitable for surge protection devices. By controlling the doping process, researchers can tailor the band gap structure and enhance the material’s surge protection capabilities .

Polymerization and Branched Polymers

DoPAT: plays a crucial role in controlled radical polymerization. Here’s how:

RAFT Agent for Polymerization: DoPAT serves as a reversible addition-fragmentation chain transfer (RAFT) agent. It enables controlled radical polymerization, especially for styrene, acrylate, and acrylamide monomers. Researchers use it to synthesize branched polymers with specific architectures .

Branched Poly(methyl acrylate)s (BPMAs): In one-step radical polymerization, DoPAT facilitates the formation of branched poly(methyl acrylate)s. By adjusting the ratio of methyl acrylate (MA) to DoPAT , the degree of branching (DB) can be controlled. BPMAs find applications in coatings, additives, and biomedical materials .

Thioredoxin Reductase Inhibition

DoPAT: derivatives have been investigated for their inhibitory effects on thioredoxin reductase (TrxR), an enzyme involved in cellular redox homeostasis. Here’s what we know:

- TrxR Inhibition : Certain analogs containing a Michael acceptor functionality (derived from DoPAT ) exhibit potent inhibition of TrxR. These compounds show micromolar activity against TrxR1 and are being explored for potential anticancer applications .

Other Potential Applications

While the above fields highlight unique applications, DoPAT may also find relevance in other areas:

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that dopat may interact with its targets through a process of binding or modulation . The exact nature of these interactions and the resulting changes in cellular processes remain to be determined.

Biochemical Pathways

The specific biochemical pathways affected by DoPAT are currently unknown. Given the compound’s structural features, it is plausible that it may influence pathways involving sulfur metabolism or lipid processing

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of DoPAT have not been extensively studied. As such, the impact of these properties on the compound’s bioavailability is unclear. It is important for future research to investigate these properties, as they can significantly influence the compound’s efficacy and safety .

Result of Action

The molecular and cellular effects of DoPAT’s action are not well-documented. Given the compound’s complex structure, it is likely that it exerts multiple effects at the molecular and cellular levels. These effects could potentially include modulation of enzyme activity, alteration of membrane properties, or disruption of cellular signaling pathways .

properties

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2S3/c1-3-4-5-6-7-8-9-10-11-12-13-20-16(19)21-14(2)15(17)18/h14H,3-13H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFZJHCTNKHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dodecylthiocarbonothioylthio)propanoic acid | |

CAS RN |

558484-21-2 | |

| Record name | 558484-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

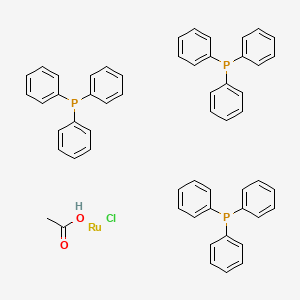

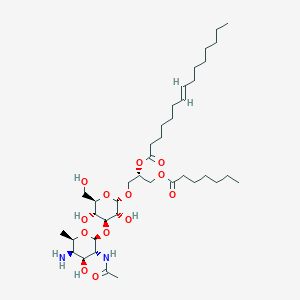

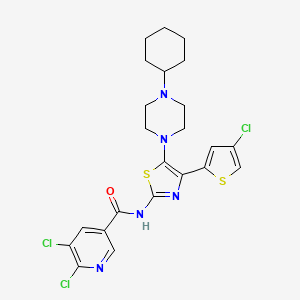

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(Dodecylthiocarbonothioylthio)propanoic acid (DoPAT) in RAFT polymerization?

A1: DoPAT acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , ] It mediates the polymerization process by reversibly deactivating propagating polymer chains, leading to a controlled growth and well-defined polymer architectures.

Q2: How does DoPAT influence the molecular weight of polymers synthesized via RAFT?

A2: The ratio of DoPAT to initiator in the reaction mixture directly impacts the final molecular weight of the polymer. Higher DoPAT concentrations generally lead to lower molecular weight polymers. [, , , ]

Q3: Can DoPAT be used to synthesize block copolymers?

A3: Yes, DoPAT's ability to mediate controlled radical polymerization allows for the sequential addition of different monomers, leading to the formation of block copolymers with defined segments. [, ]

Q4: What are the advantages of using DoPAT over other RAFT agents?

A4: DoPAT exhibits good control over a range of monomers, including acrylonitrile and 1,3-butadiene. [] Its compatibility with emulsion polymerization makes it particularly suitable for synthesizing waterborne polymers and coatings. [, ]

Q5: What are some limitations of using DoPAT in RAFT polymerization?

A5: A potential limitation is the loss of control over the polymerization at higher monomer conversions, potentially leading to broader molecular weight distributions and branching. [] Further research is needed to fully understand and mitigate this effect.

Q6: What types of polymers have been successfully synthesized using DoPAT-mediated RAFT polymerization?

A6: DoPAT has been employed in the synthesis of various polymers, including poly(butyl acrylate), poly(N,N-dimethylacrylamide), and acrylonitrile-butadiene rubber (NBR). [, , , , ]

Q7: Can DoPAT be used to prepare self-crosslinking resin systems?

A7: Yes, researchers have successfully synthesized amphiphilic polymers using DoPAT and subsequently used them to prepare self-crosslinking resin systems. [, ]

Q8: Are there any applications of DoPAT-mediated RAFT polymerization in the development of high-temperature materials?

A8: Research has explored the incorporation of chemically modified silica nanoparticles into polybenzimidazole (PBI) membranes using DoPAT-functionalized polyethyleneimine. This approach aims to enhance the mechanical and thermal properties of PBI for potential applications in high-temperature proton exchange membrane fuel cells (HT-PEMFC). []

Q9: What is the molecular formula and weight of 2-(Dodecylthiocarbonothioylthio)propanoic acid (DoPAT)?

A9: DoPAT's molecular formula is C16H30O2S3, and its molecular weight is 350.6 g/mol.

Q10: Are there computational chemistry studies investigating the mechanism of DoPAT in RAFT polymerization?

A10: Yes, kinetic models, often implemented using software like PREDICI, have been developed to simulate and understand the mechanisms of DoPAT-mediated RAFT polymerization. These models help to predict and optimize reaction parameters for desired polymer characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)

![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)

![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)